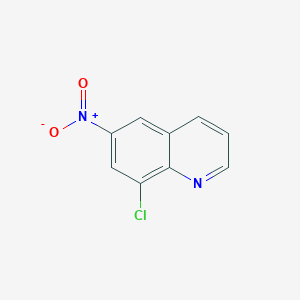

8-Chloro-6-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJHKILJCNOEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403852 | |

| Record name | 8-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121465-04-1 | |

| Record name | 8-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-6-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 8-Chloro-6-nitroquinoline

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

This compound, identified by the CAS number 121465-04-1 , is a heterocyclic compound of significant interest within the realms of medicinal chemistry and synthetic organic chemistry.[1] Its quinoline core, a bicyclic aromatic system containing nitrogen, is a privileged scaffold found in numerous biologically active molecules. The strategic placement of a chloro substituent at the 8-position and a nitro group at the 6-position endows this molecule with a unique reactivity profile. These functional groups serve as versatile handles for extensive chemical modification, establishing this compound as a valuable starting material for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and methodologies.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 121465-04-1 | [1] |

| Molecular Formula | C₉H₅ClN₂O₂ | [2] |

| Molecular Weight | 208.6 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Core Synthesis Pathway: Electrophilic Nitration of 8-Chloroquinoline

The most direct and widely applicable method for the synthesis of this compound is the electrophilic aromatic substitution of 8-chloroquinoline. This reaction leverages the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

The regioselectivity of the nitration is governed by the electronic effects of the existing substituents on the quinoline ring. The nitrogen atom in the pyridine ring is deactivating, directing electrophiles away from its own ring. On the benzene ring, the chloro group at the 8-position is an ortho-, para-director. The nitration occurs preferentially at the 6-position (para to the chloro group), driven by steric and electronic factors.

Experimental Workflow: Synthesis Protocol

The following protocol outlines a robust procedure for the laboratory-scale synthesis of this compound. This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Caption: Experimental workflow for the synthesis of this compound.

Causality in Experimental Design

-

Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired side products. It also ensures the stability of the nitronium ion.

-

Mixed Acid Reagent: The use of concentrated sulfuric acid is essential. It acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion, the active electrophile required for the reaction.

-

Quenching on Ice: Pouring the acidic reaction mixture onto ice serves two purposes: it safely dilutes the strong acid and helps to precipitate the organic product, which is typically insoluble in water.

-

Neutralization and Extraction: Neutralization with a weak base like sodium bicarbonate is necessary to remove residual acid before extraction. Dichloromethane is a common solvent for extracting moderately polar organic compounds.

-

Recrystallization: This is a standard purification technique for solid compounds. Ethanol is chosen as a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, allowing for the separation from impurities.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis is the electrophilic attack of the nitronium ion on the electron-rich benzene portion of the quinoline ring.

Caption: Mechanism of electrophilic nitration of 8-chloroquinoline.

Applications in Drug Discovery and Development

The synthetic utility of this compound stems from the distinct reactivity of its chloro and nitro functional groups. This dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful scaffold for building molecular diversity.

-

Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amine (8-chloro-6-aminoquinoline) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group is a key nucleophile and a common anchor point for attaching various side chains, pharmacophores, or solubilizing groups through amide bond formation, reductive amination, or diazotization reactions. The 8-aminoquinoline scaffold itself is central to a class of therapeutics with a wide range of biological activities, from antimalarials to agents used in oncology.[4]

-

Nucleophilic Aromatic Substitution (SₙAr) of the Chloro Group: The chloro group at the 8-position can be displaced by various nucleophiles. For example, reaction with alkoxides can yield ether derivatives, while reaction with amines can produce substituted 8-aminoquinolines. This allows for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological targets.

The broader family of substituted quinolines, particularly nitro and chloro derivatives of 8-hydroxyquinoline, has shown significant promise as antimicrobial and anticancer agents.[5][6] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial agent whose efficacy is tied to its metal-chelating properties.[7] These findings underscore the therapeutic potential of the 6-nitroquinoline core structure and provide a strong rationale for exploring derivatives of this compound in drug discovery programs.

Safety, Handling, and Storage

As a nitroaromatic and chlorinated heterocyclic compound, this compound requires careful handling. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds, such as 8-nitroquinoline, provide essential guidance.

Potential Hazards:

-

Irritation: May cause skin and serious eye irritation.[8]

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[8][9]

-

Mutagenicity/Carcinogenicity: Some nitroaromatic compounds are classified as potential mutagens or carcinogens.[8] It should be handled as a substance with potential long-term health effects.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

This compound is intended for research use only and should not be used for diagnostic or therapeutic purposes.[10]

References

- SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific. [Link]

- This compound | C9H5ClN2O2. PubChem. [Link]

- 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

- Preparation of 8-nitroquinoline. PrepChem.com. [Link]

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.

- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

- 8-Nitroquinoline | C9H6N2O2. PubChem. [Link]

- 8-Nitroquinoline.

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.

Sources

- 1. This compound | 121465-04-1 [chemicalbook.com]

- 2. This compound | C9H5ClN2O2 | CID 4517426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 121465-04-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

8-Chloro-6-nitroquinoline chemical properties

An In-Depth Technical Guide to the Core Chemical Properties of 8-Chloro-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and synthetic organic chemistry. Its quinoline core, a fused bicyclic system composed of a benzene ring and a pyridine ring, is a privileged scaffold found in numerous biologically active compounds. The strategic placement of an electron-withdrawing nitro group at the 6-position and a halogen atom (chloro) at the 8-position imparts distinct chemical reactivity and provides versatile handles for further molecular elaboration. This guide offers a comprehensive exploration of the core chemical properties of this compound, providing field-proven insights into its synthesis, reactivity, spectroscopic signature, and potential applications to empower researchers in their scientific endeavors.

Physicochemical and Structural Properties

The foundational characteristics of this compound dictate its behavior in both chemical reactions and biological systems. These properties are essential for designing synthetic routes, developing analytical methods, and predicting its pharmacokinetic profile.

Core Data

Key identifying and physical properties of this compound are summarized in the table below. The compound typically presents as an off-white to light yellow solid and requires storage at refrigerated temperatures (2-8°C) to maintain its stability.[1]

| Property | Value | Source |

| CAS Number | 121465-04-1 | [2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [3] |

| Molecular Weight | 208.60 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Structural Diagram

The structural arrangement of the chloro and nitro groups on the quinoline scaffold is fundamental to the molecule's reactivity.

Caption: 2D structure of this compound.

Spectroscopic Profile

While specific, publicly available experimental spectra for this compound are limited, its spectroscopic features can be reliably predicted based on its structure and comparison with analogous compounds.[5] These characteristics are crucial for reaction monitoring and final product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts will be significantly influenced by the anisotropic and electronic effects of the electron-withdrawing chloro and nitro groups, pushing the signals downfield into the aromatic region.

-

¹³C NMR: The carbon spectrum will display nine unique resonances corresponding to the carbon atoms of the quinoline scaffold. The carbons directly attached to the nitrogen (C2, C8a), chlorine (C8), and the nitro group (C6) will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, characteristic absorption bands are expected for:

-

N-O stretching (nitro group): Strong, asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

-

C-H stretching (aromatic): Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Electron Ionization (EI-MS): This technique would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight. A key diagnostic feature would be the isotopic pattern of the chlorine atom, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.[6]

Synthesis and Purification

A robust synthesis of this compound can be achieved through the electrophilic nitration of 8-chloroquinoline. This pathway is logical as 8-chloroquinoline is a commercially available starting material.[7] The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack, while the benzene ring is activated. The directing effects of the chloro group and the quinoline nitrogen influence the regioselectivity of the nitration.

General Synthesis Workflow

The overall process involves the controlled nitration of the starting material, followed by workup and purification to yield the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 8-Chloroquinoline

This protocol is adapted from standard procedures for the nitration of quinoline derivatives.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 8-chloroquinoline (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 3.0-4.0 eq) to the 8-chloroquinoline while maintaining the temperature below 10 °C. Stir until a homogeneous solution is formed.

-

Nitrating Mixture: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (2.0 eq).

-

Nitration: Add the nitrating mixture dropwise to the solution of 8-chloroquinoline over 30-60 minutes. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Neutralization and Isolation: Slowly neutralize the acidic slurry with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield the final product. Dry the purified crystals under vacuum.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of its substituents and their positions on the quinoline scaffold.

Electronic Effects

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C6 position deactivates the benzene ring towards further electrophilic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).

-

Chloro Group (-Cl): The chlorine at the C8 position is a deactivating group for electrophilic substitution due to its inductive effect, but it can serve as a leaving group in nucleophilic substitution and a handle for cross-coupling reactions.

-

Quinoline Nitrogen: The nitrogen atom makes the pyridine ring electron-deficient, influencing the overall electronic landscape of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The C8-Cl bond is susceptible to nucleophilic attack, although its reactivity is influenced by steric hindrance from the peri-position relative to the quinoline nitrogen. The reaction proceeds via a Meisenheimer complex intermediate. The presence of the electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, although its effect is less pronounced from the 6-position compared to an ortho or para position relative to the leaving group.[9]

Caption: Generalized mechanism for SNAr on this compound.

Other Reactions

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized catalyst systems with electron-rich, bulky phosphine ligands.[10]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 8-chloro-6-aminoquinoline, a valuable intermediate for synthesizing a diverse range of derivatives.

Potential Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate for creating more complex molecules with potential therapeutic value.

-

Anticancer Drug Discovery: The quinoline scaffold is integral to many anticancer agents.[11] By functionalizing the chloro and nitro groups, novel derivatives can be synthesized and screened for activity against various cancer cell lines, potentially targeting signaling pathways like EGFR or VEGFR.[11]

-

Antimicrobial Agents: Chloroquinoline and nitroquinoline derivatives have demonstrated a range of biological activities, including antimicrobial effects.[4] This scaffold can be used to develop new agents to combat bacterial or parasitic infections.

-

Chemical Probes and Materials Science: The quinoline ring system is known for its fluorescent properties. Derivatives of this compound could be explored as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 8-nitroquinoline and 8-chloroquinoline can inform handling procedures.[7][12]

-

Potential Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[13] May cause skin, eye, and respiratory system irritation.[12] Classified as a potential mutagen and carcinogen based on data for related nitro-aromatic compounds.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[1] Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential for applications in drug discovery and materials science. Its value lies in the distinct reactivity imparted by the chloro and nitro substituents, which allow for a wide array of chemical transformations. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for its effective utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers to safely handle and strategically employ this versatile quinoline scaffold in the pursuit of novel chemical entities.

References

- Sigma-Aldrich. This compound | 121465-04-1. URL: https://www.sigmaaldrich.com/product/aldrich/achembblock-advh9a1c8bbf

- ChemicalBook. This compound | 121465-04-1. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83519888.htm

- ChemicalBook. This compound CAS#: 121465-04-1. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB83519888_EN.htm

- PubChem. This compound | C9H5ClN2O2 | CID 4517426. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4517426

- ChemicalBook. This compound | 121465-04-1 (Japanese). URL: https://www.chemicalbook.com/ChemicalProductProperty_JP_CB83519888.htm

- BenchChem. A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. URL: https://www.benchchem.com/product/b901234

- BenchChem. An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline. URL: https://www.benchchem.com/product/B901234

- Safety Data Sheet. 8-Nitroquinoline. URL: https://www.thermofisher.

- BenchChem. A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery. URL: https://www.benchchem.com/product/B901234

- Sigma-Aldrich. 6-CHLORO-8-NITROQUINOLINE AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000063

- PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11830

- LookChem. 8-Nitroquinoline 607-35-2 wiki. URL: https://www.lookchem.com/8-Nitroquinoline/

- PubChem. 8-Chloroquinoline | C9H6ClN | CID 69139. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69139

- Organic Syntheses. 6-methoxy-8-nitroquinoline. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0565

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00931a

- BenchChem. A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. URL: https://www.benchchem.com/product/B1179

- BenchChem. An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline. URL: https://www.benchchem.com/product/B901234

- BenchChem. An In-depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. URL: https://www.benchchem.com/product/B901234

- CAS Common Chemistry. 8-Chloroquinoline. URL: https://commonchemistry.cas.org/detail?cas_rn=611-33-6

- PrepChem.com. Preparation of 8-nitroquinoline. URL: https://www.prepchem.com/synthesis-of-8-nitroquinoline/

- ChemicalBook. 6-chloro-8-nitroquinoline(68527-66-2) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_68527-66-2_1HNMR.htm

- ResearchGate. (PDF) 8-Nitroquinoline. URL: https://www.researchgate.

- ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. URL: https://www.researchgate.

- NIST WebBook. Quinoline, 8-nitro-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C607352&Mask=200

- BenchChem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. URL: https://www.benchchem.com/product/B901234

- ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. URL: https://www.researchgate.net/publication/51765104_Nitroxoline_8-hydroxy-5-nitroquinoline_is_more_a_potent_anti-cancer_agent_than_clioquinol_5-chloro-7-iodo-8-quinoline

- Fisher Scientific. Safety Data Sheet: 8-Hydroxy-5-nitroquinoline. URL: https://www.fishersci.com/msds?productName=AC161200250

- National Institutes of Health. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3222813/

- MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. URL: https://www.mdpi.com/2076-0817/12/10/1297

- ECHEMI. 6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets. URL: https://www.echemi.com/sds/6-nitroquinoline-cas-613-50-3.html

- Elemental Microanalysis. 8-HYDROXYQUINOLINE Safety Data Sheet. URL: https://www.elementalmicroanalysis.com/sds/8-hydroxyquinoline.pdf

- Sigma-Aldrich. 8-Nitroquinoline 98 607-35-2. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/130273

Sources

- 1. This compound CAS#: 121465-04-1 [m.chemicalbook.com]

- 2. This compound | 121465-04-1 [chemicalbook.com]

- 3. This compound | C9H5ClN2O2 | CID 4517426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloro-6-nitroquinoline: Molecular Structure, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 8-chloro-6-nitroquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the molecule's core structural features, physicochemical properties, and established synthetic pathways. Furthermore, it explores the reactivity of this quinoline derivative and its versatile role as a key building block in the synthesis of various biologically active molecules. Detailed experimental protocols for its synthesis and characterization are provided to offer practical insights for laboratory applications. This guide aims to serve as a critical resource, bridging fundamental chemical principles with practical applications in medicinal chemistry.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4] This has established the quinoline moiety as a "privileged structure" in drug discovery, consistently appearing in numerous marketed pharmaceutical agents.[1][3]

1.1 The Significance of Quinoline in Medicinal Chemistry

The versatility of the quinoline scaffold stems from its unique electronic and structural features. The nitrogen atom in the pyridine ring imparts a degree of electron deficiency, influencing the molecule's reactivity and its ability to participate in hydrogen bonding and metal chelation.[2][5] The fused aromatic system provides a rigid framework that can be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[6]

1.2 Emergence of this compound as a Key Intermediate

Among the vast library of quinoline derivatives, this compound has emerged as a particularly valuable synthetic intermediate. The presence of three distinct functional elements—the quinoline core, a chloro substituent, and a nitro group—provides multiple avenues for chemical modification. The chloro group can be displaced through nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, which can then be further derivatized.[7] This multi-faceted reactivity makes this compound a strategic starting material for constructing complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its effective application in research and development.

2.1 In-silico Analysis of this compound

Computational analysis provides valuable insights into the molecule's characteristics. The table below summarizes key physicochemical properties for this compound (C₉H₅ClN₂O₂).

| Property | Value | Source |

| Molecular Weight | 208.6 g/mol | [8] |

| Molecular Formula | C₉H₅ClN₂O₂ | [9] |

| Monoisotopic Mass | 208.00395 Da | [10] |

| Appearance | Off-white to light yellow solid | [8] |

| Storage Temperature | 2-8°C | [8] |

| XLogP3 (Predicted) | 2.5 | [10] |

2.2 Spectroscopic Characterization

While specific, publicly available experimental spectra for this compound are not abundant, its spectroscopic profile can be predicted based on the analysis of structurally similar compounds, such as other substituted nitroquinolines.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the chloro substituent.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the nine carbon atoms in the molecule. The carbons attached to the nitrogen, chlorine, and nitro group will exhibit characteristic downfield shifts.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at approximately m/z 208, along with isotopic peaks corresponding to the presence of chlorine.[10]

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process, often starting from a simpler quinoline derivative.

3.1 Established Synthetic Routes

A common synthetic strategy involves the nitration of 8-chloroquinoline.[13] In this electrophilic aromatic substitution reaction, a nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, attacks the quinoline ring. The directing effects of the chloro group and the quinoline nitrogen influence the position of nitration. An alternative approach could involve a Skraup synthesis, a classic method for quinoline synthesis, using appropriately substituted aniline and glycerol precursors.[14]

Caption: A simplified workflow for the synthesis of this compound.

3.2 Key Reactions and Functional Group Transformations

The reactivity of this compound is largely dictated by its chloro and nitro substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 8-position is susceptible to displacement by various nucleophiles.[15] The rate of this reaction is influenced by the electron-withdrawing nature of the quinoline ring and the nitro group.

-

Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 8-chloro-6-aminoquinoline, a versatile intermediate for further functionalization.[7]

Role in Drug Development and Medicinal Chemistry

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

4.1 As a Building Block for Bioactive Molecules

The ability to selectively modify the chloro and nitro groups allows medicinal chemists to synthesize libraries of compounds with diverse functionalities. For instance, the amino group, obtained after nitro reduction, can be acylated, alkylated, or used in the formation of heterocyclic rings. The chloro group can be replaced with various nucleophiles to introduce different side chains, which can modulate the compound's pharmacological properties.

4.2 Case Studies of Drugs or Drug Candidates Derived from Quinoline Scaffolds

While specific drugs derived directly from this compound may not be widely documented, the broader class of nitroquinolines and their derivatives has shown significant therapeutic potential. For example, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent used for treating urinary tract infections.[16] This highlights the potential of the nitroquinoline scaffold in developing effective antimicrobial agents. Furthermore, various 8-aminoquinoline derivatives, which can be synthesized from their nitro precursors, have demonstrated antimalarial, antiviral, and antimicrobial activities.[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

5.1 Step-by-Step Synthesis of this compound (via Nitration of 8-Chloroquinoline)

Causality: This protocol is based on the principle of electrophilic aromatic substitution, where a strong electrophile (the nitronium ion) is generated in situ to react with the electron-rich aromatic ring of 8-chloroquinoline. The use of a cold temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of side products.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-chloroquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq). Cool the flask in an ice bath to 0-5 °C.

-

Nitrating Mixture Preparation : In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C in an ice bath.

-

Nitration : Add the prepared nitrating mixture dropwise to the solution of 8-chloroquinoline in sulfuric acid. The reaction temperature should be maintained between 0-5 °C throughout the addition to control the reaction rate and selectivity.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction : Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

5.2 Protocol for Spectroscopic Analysis

Causality: The following protocols are standard procedures for obtaining high-quality spectroscopic data for the structural elucidation of an organic compound. The choice of deuterated solvent is critical for NMR analysis to avoid interference from solvent protons.

NMR Spectroscopy [11]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography) and acquire the mass spectrum in positive or negative ion mode.

Caption: Workflow for the spectroscopic analysis of this compound.

Summary and Future Outlook

This compound is a highly versatile and valuable intermediate in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity provide a solid foundation for the design and synthesis of novel bioactive compounds. The strategic positioning of the chloro and nitro groups allows for a wide range of chemical transformations, making it a key building block for creating diverse molecular architectures.

Future research will likely focus on expanding the applications of this compound in the synthesis of complex natural products and novel pharmaceutical agents. The development of more efficient and sustainable synthetic methods for its preparation and derivatization will also be an area of active investigation. As our understanding of disease pathways continues to grow, the strategic use of versatile scaffolds like this compound will be instrumental in the discovery of the next generation of therapeutics.

References

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed.

- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Unknown Source.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Unknown Source.

- Chemical structures of (a) quinoline containing drugs and clinical...

- This compound CAS#: 121465-04-1. ChemicalBook.

- This compound | C9H5ClN2O2 | CID 4517426. PubChem - NIH.

- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.

- This compound | 121465-04-1. ChemicalBook.

- An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Benchchem.

- This compound (C9H5ClN2O2). PubChemLite.

- 8-Nitroquinoline 607-35-2 wiki. Unknown Source.

- 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem.

- 8-Chloroquinoline | C9H6ClN | CID 69139. PubChem.

- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Arom

- A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Benchchem.

- (PDF) 8-Nitroquinoline.

- Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Benchchem.

- 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum. ChemicalBook.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.

- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 121465-04-1 [m.chemicalbook.com]

- 9. This compound | C9H5ClN2O2 | CID 4517426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-NITROQUINOLINE(613-50-3) 1H NMR [m.chemicalbook.com]

- 13. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-depth Technical Guide to the Synthesis of 8-Chloro-6-nitroquinoline

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its rigid, aromatic structure provides an ideal framework for introducing diverse functionalities, enabling fine-tuning of biological activity and material properties. This compound, in particular, is a highly valuable intermediate. The presence of three distinct electronic environments—the electron-deficient pyridine ring, the nitro- and chloro-substituted benzene ring—offers a versatile platform for subsequent chemical modifications. The chloro group at the 8-position and the nitro group at the 6-position serve as strategic handles for nucleophilic substitution, reduction, or cross-coupling reactions, making this molecule a key building block in the synthesis of complex therapeutic agents.

This guide provides a detailed examination of the primary and most reliable pathway for the synthesis of this compound, focusing on the venerable Skraup reaction. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and address critical safety and optimization considerations to empower researchers in drug development and chemical synthesis.

Primary Synthesis Pathway: The Skraup Quinoline Synthesis

The most direct and industrially relevant method for constructing the this compound framework is the Skraup reaction, a process first reported by Czech chemist Zdenko Hans Skraup in 1880.[1] This powerful cyclization reaction builds the quinoline ring system by heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent.[2]

For the synthesis of our target molecule, the appropriately substituted aniline, 2-chloro-4-nitroaniline , serves as the foundational starting material.

Causality and Mechanistic Underpinnings

The Skraup reaction is a cascade of classical organic transformations, each step enabled by the harsh, acidic, and oxidizing conditions. Understanding the causality behind each step is critical for successful execution and troubleshooting.

-

Generation of the Electrophile (Acrolein) : The reaction is initiated by the strong dehydration of glycerol by concentrated sulfuric acid at high temperatures to form acrolein (prop-2-enal). This α,β-unsaturated aldehyde is the key electrophilic species that will react with the aniline.[3]

-

Conjugate Addition : The amino group of 2-chloro-4-nitroaniline acts as a nucleophile, attacking the β-carbon of acrolein in a Michael (1,4-conjugate) addition. This forms an aminopropanal intermediate.

-

Electrophilic Cyclization : Under the strongly acidic conditions, the carbonyl group of the intermediate is protonated, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. The cyclization occurs preferentially at the ortho position to the amino group that is not sterically hindered or electronically deactivated, leading to the formation of a 1,2-dihydroquinoline ring system.

-

Dehydration & Aromatization : The resulting cyclic alcohol readily dehydrates to extend the conjugated system. The final, crucial step is the oxidation of the 1,2-dihydroquinoline intermediate to the stable, aromatic quinoline ring. This step requires an external oxidizing agent to act as a hydrogen acceptor.

Caption: Core mechanism of the Skraup synthesis for this compound.

Field-Proven Experimental Protocol

This protocol is adapted from a robust and validated procedure for the synthesis of analogous substituted quinolines published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[4] The procedure is tailored for the use of 2-chloro-4-nitroaniline as the starting material.

Materials & Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |

| 2-Chloro-4-nitroaniline | 172.57 | 1.0 | 172.6 g | Starting Material |

| Glycerol (U.S.P. grade) | 92.09 | 3.7 | 340 g (270 mL) | Acrolein precursor |

| Arsenic Pentoxide (As₂O₅) | 229.84 | 0.7 | 161 g | Oxidizing Agent |

| Sulfuric Acid (conc., 98%) | 98.08 | ~10.0 | 545 mL | Catalyst & Dehydrating Agent |

| Ferrous Sulfate Heptahydrate | 278.01 | - | ~5 g | Reaction Moderator |

| Sodium Hydroxide (NaOH) | 40.00 | - | As needed | For neutralization |

| Dichloromethane (DCM) | 84.93 | - | As needed | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying Agent |

| Ethanol or Chloroform | - | - | As needed | Recrystallization Solvent |

Equipment : 2-L three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, heating mantle with controller, reflux condenser, steam distillation apparatus (optional, for purification), large Büchner funnel, vacuum flask.

Step-by-Step Methodology

SAFETY FIRST : The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[1][4] This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Keep an ice bath and a fire extinguisher readily accessible.

-

Reaction Setup : In the 2-L three-necked flask, create a homogeneous slurry by adding the reagents in the following order under vigorous mechanical stirring: powdered arsenic pentoxide (161 g), 2-chloro-4-nitroaniline (172.6 g), and glycerol (270 mL). Add ferrous sulfate (~5 g) as a moderator.[5]

-

Initial Acid Addition : Fit the flask with the stirrer, a reflux condenser, and a dropping funnel. Carefully add approximately 100 mL of concentrated sulfuric acid dropwise from the funnel. The temperature will likely rise spontaneously.

-

Controlled Heating : Once the initial exotherm subsides, begin to heat the mixture gently using a heating mantle. The goal is to bring the reaction to a controlled boil. If the reaction becomes too vigorous, immediately remove the heat source and be prepared to apply external cooling (e.g., a wet towel on the flask).[6]

-

Main Acid Addition & Reflux : Once the reaction is under control, add the remaining sulfuric acid (~445 mL) slowly and carefully over 1-2 hours. After the addition is complete, maintain the mixture at a steady reflux for an additional 3-5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) if feasible, using a suitable eluent system (e.g., Hexane:Ethyl Acetate).

-

Workup - Quenching and Neutralization : Allow the reaction mixture to cool to below 100°C. In a separate large vessel (e.g., a 10-L pail) containing a large amount of crushed ice and water, carefully and slowly pour the reaction mixture with vigorous stirring. This step is highly exothermic. Cautiously neutralize the acidic slurry by the portion-wise addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Isolation of Crude Product : The crude this compound will precipitate as a solid. Isolate the solid by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.

-

Purification : The crude product is often dark and contains tarry impurities.[7] Purification is best achieved by recrystallization. Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or chloroform.[4] Treat with activated charcoal to remove colored impurities, filter the hot solution, and allow it to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Drying and Characterization : Dry the purified crystals under vacuum. The expected yield, based on analogous reactions, is approximately 70-75%.[4] Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry, and Melting Point).

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Considerations

While the Skraup synthesis is the most direct route, it is worth briefly considering alternative strategies to appreciate the rationale for its selection.

-

Nitration of 8-Chloroquinoline : An alternative approach would be the electrophilic nitration of a pre-formed 8-chloroquinoline ring. However, this route suffers from poor regioselectivity. Electrophilic substitution on the quinoline ring generally yields a mixture of 5- and 8-substituted products.[8] The chloro group at C-8 is an ortho-, para-director but is also deactivating. This would likely favor substitution at the C-5 and C-7 positions, making the desired 6-nitro isomer difficult to isolate in high yield.

-

Doebner-von Miller Reaction : This reaction is a close cousin of the Skraup synthesis, employing a pre-formed α,β-unsaturated aldehyde or ketone instead of generating acrolein in situ from glycerol.[9][10] While mechanistically similar and a viable alternative, it offers little advantage over the Skraup method when using a simple precursor like acrolein and adds the extra step of preparing or purchasing the unsaturated carbonyl compound.

Conclusion

The Skraup reaction, despite its age and vigorous conditions, remains a powerful and efficient method for the synthesis of this compound from 2-chloro-4-nitroaniline. Its single-step construction of the core heterocyclic scaffold makes it an attractive pathway for producing this key synthetic intermediate. By understanding the underlying mechanism, adhering to a carefully controlled protocol, and prioritizing safety, researchers can reliably access this versatile building block for applications in drug discovery and beyond.

References

- Schultz, J., Goldberg, M. A., Carsch, G., & Ordas, E. P. (1943). DERIVATIVES OF 6-METHOXY-8-NITROQUINOLINE. CHLORINATION WITH SULFURYL CHLORIDE. The Journal of Organic Chemistry, 08(1), 4-9. [Link]

- Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

- Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

- Skraup reaction. (2020). In WikiJournal of Science. [Link]

- LookChem. (2025). 2-chloro-6-nitroquinoline. [Link]

- Lutz, R. E., Allison, R. K., Ashburn, G., Bailey, P. S., Clark, M. T., Codington, J. F., Deinet, A. J., Freek, J. A., Hinkley, R. G., Leake, N. H., Martin, T. A., Nicodemus, K. C., Rowlett, Jr., R. J., Shearer, Jr., N. H., Smith, J. D., & Wilson, J. W. (1946). 6-METHOXY-8-NITROQUINOLINE. Organic Syntheses, 26, 58. [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-250. [Link]

- Clarke, H. T., & Davis, A. W. (1922). QUINOLINE. Organic Syntheses, 2, 79. [Link]

- Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. [Link]

- PubChem. (n.d.). 6-Chloro-5-nitroquinoline. [Link]

- Cobb, A. et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

- Sugiura, M., et al. (1987). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Yakugaku Zasshi, 107(8), 628-632. [Link]

- Wang, L., et al. (2019). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 24(18), 3348. [Link]

- Kurbatov, S. V., et al. (2007). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. Russian Journal of Organic Chemistry, 43(1), 118-122. [Link]

- Das, S. N. (2016, May 18). Doebner-Miller reaction and applications [PowerPoint slides]. SlideShare. [Link]

- Al-Masoudi, W. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-12. [Link]

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- Carreño, M. C., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. The Journal of Organic Chemistry, 76(11), 4437-4447. [Link]

- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. iipseries.org [iipseries.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

Introduction: The Strategic Importance of 8-Chloro-6-nitroquinoline

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 8-Chloro-6-nitroquinoline

This compound is a highly functionalized heterocyclic compound that serves as a pivotal starting material and building block in the fields of medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors. The specific substitution pattern—a chloro group at the 8-position and a nitro group at the 6-position—provides distinct and orthogonal reactive sites. The nitro group can be readily reduced to an amine, enabling a vast array of subsequent derivatizations, while the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. This dual functionality makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the primary synthetic pathways to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will delve into the classic Skraup synthesis, offering not just a protocol but a field-proven perspective on why this method remains the most logical and efficient approach.

Part 1: The Skraup Synthesis: A Direct and Convergent Pathway

The most established and direct method for constructing the this compound scaffold is the Skraup synthesis. This powerful reaction, first reported by Czech chemist Zdenko Hans Skraup in 1880, builds the quinoline ring system in a one-pot procedure from an aromatic amine.[1][2] The reaction involves heating the amine with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[3][4]

The causality behind its selection for this target is clear: it allows for the direct installation of the quinoline core onto a pre-functionalized benzene ring, ensuring the final positions of the chloro and nitro substituents are precisely controlled from the outset.

Core Principle & Mechanism

The reaction proceeds through a cascade of well-understood steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization: The resulting intermediate is cyclized under the acidic conditions.

-

Dehydration & Oxidation: A final dehydration and subsequent oxidation of the dihydroquinoline intermediate yields the aromatic quinoline product.

The overall transformation is depicted below.

Caption: Overall workflow of the Skraup synthesis.

Part 2: The Cornerstone Starting Material: 2-Chloro-4-nitroaniline

The success of the Skraup synthesis for this specific target hinges entirely on the selection of 2-Chloro-4-nitroaniline as the aromatic amine precursor. The positions of the chloro and nitro groups on this starting material directly map to the 8- and 6-positions, respectively, in the final quinoline product after the annulation of the pyridine ring.

Properties and Commercial Availability

2-Chloro-4-nitroaniline is a stable, crystalline solid, making it easy to handle and store. It is widely available from major chemical suppliers, ensuring a reliable supply chain for research and development.[5][6][7][8][9]

| Property | Value |

| CAS Number | 121-87-9[5][6] |

| Molecular Formula | C₆H₅ClN₂O₂[5][6] |

| Molecular Weight | 172.57 g/mol [6] |

| Appearance | Yellow to orange crystalline powder[5][6] |

| Melting Point | 106-108 °C[8] |

Synthesis of 2-Chloro-4-nitroaniline

For complete process understanding and in scenarios where in-house synthesis is preferred, 2-Chloro-4-nitroaniline can be readily prepared via the electrophilic chlorination of 4-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho-, para-director. The strong activating effect of the amino group directs the incoming chlorine to the position ortho to it (and meta to the nitro group).

Caption: Synthesis pathway for the key starting material.

Experimental Protocol 1: Synthesis of 2-Chloro-4-nitroaniline

This protocol describes a standard laboratory procedure for the chlorination of 4-nitroaniline.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Chlorate (NaClO₃) or a source of Cl₂ gas

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Suspension: Suspend 1 mole of 4-nitroaniline in 3-6 moles of dilute hydrochloric acid in a reaction vessel equipped with a stirrer and cooling bath.[10]

-

Cooling: Cool the suspension to 5-10 °C with vigorous stirring.

-

Chlorination: Slowly add a solution of sodium chlorate or bubble chlorine gas through the mixture. The key to this protocol's self-validating nature is rigorous temperature control; an exotherm indicates the reaction is proceeding. Maintain the temperature between 5-15 °C.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Neutralization: Once complete, carefully pour the reaction mixture into ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Isolation: Collect the precipitated yellow solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield high-purity 2-Chloro-4-nitroaniline.

Part 3: Ancillary Reagents and Their Mechanistic Roles

While 2-Chloro-4-nitroaniline is the cornerstone, the other reagents are critical for the reaction's success.

| Reagent | Role | Mechanistic Insight & Rationale |

| Glycerol | C3 Building Block | Dehydrated in situ by H₂SO₄ to acrolein, the electrophile that reacts with the aniline. Using glycerol avoids handling volatile and toxic acrolein directly.[3][4] |

| Sulfuric Acid | Catalyst & Dehydrating Agent | Serves a dual purpose: catalyzes the dehydration of glycerol and the subsequent cyclization of the Michael adduct. Its hygroscopic nature drives the dehydrative steps.[1] |

| Oxidizing Agent | Aromatization | The initial cyclization forms a dihydroquinoline. An oxidizing agent is required to remove hydrogen and form the stable aromatic quinoline ring. Common choices include arsenic acid or nitrobenzene.[1][2] Critically, in this specific synthesis, the nitro group of the starting material (or another molecule of it) can often serve as the internal oxidant, which is an efficient and atom-economical choice.[3] |

Part 4: Authoritative Protocol for this compound

This protocol is adapted from established Skraup synthesis procedures, with specific attention to the energetic nature of the reaction.[11][12]

Materials:

-

2-Chloro-4-nitroaniline (1.0 eq)

-

Arsenic Acid (As₂O₅) (1.5 eq) or Nitrobenzene

-

Glycerol (3.0 - 4.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (approx. 2.5 eq)

-

Water, Ammonium Hydroxide, Chloroform

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, carefully combine 2-Chloro-4-nitroaniline, arsenic acid (as the oxidant), and glycerol. Expertise Insight: The order of addition is crucial to prevent clumping and ensure a homogenous slurry. Ferrous sulfate can be added as a moderator to control the reaction's vigor.[2]

-

Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The addition is exothermic and the temperature will rise. Maintain control by using an ice bath if necessary.

-

Heating: Heat the reaction mixture cautiously. The reaction can become vigorous. The self-validating checkpoint is a controlled exotherm. The temperature should be carefully monitored and maintained, typically around 110-120 °C, for several hours until the reaction is complete (monitored by TLC).[11]

-

Workup: Allow the mixture to cool. Very carefully, dilute the reaction mixture by pouring it into a large volume of ice water with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic. This will precipitate the crude product.

-

Extraction & Isolation: The crude product can be isolated by filtration or extracted into an organic solvent like chloroform.

-

Purification: The crude solid is then purified. A common and effective method is boiling the crude material in chloroform with decolorizing carbon, followed by filtration and recrystallization to yield pure this compound.[11]

| Parameter | Expected Outcome |

| Yield | 60-75% (typical for Skraup reactions) |

| Appearance | Crystalline solid |

| Purity | >98% after recrystallization |

Part 5: An Alternative Pathway - Nitration of 8-Chloroquinoline

While the Skraup synthesis is the most direct route, an alternative pathway involves the late-stage nitration of a pre-formed 8-chloroquinoline ring. This approach fundamentally changes the starting material strategy.

Caption: Alternative pathway via nitration.

Analysis and Comparison

This method relies on the electrophilic aromatic substitution of 8-chloroquinoline. The directing effects of the quinoline ring system and the chloro-substituent determine the regioselectivity. In quinoline, electrophilic attack on the benzene ring typically occurs at the 5- and 8-positions.[3] However, with the 8-position blocked by chlorine, the substitution is directed to other positions, primarily the 5- and 6-positions. Syntheses for analogous compounds like 7-chloro-6-nitroquinoline from 7-chloroquinoline are well-documented, suggesting this is a viable, though potentially less regioselective, approach.[13][14]

| Feature | Skraup Synthesis | Nitration of 8-Chloroquinoline |

| Starting Material | 2-Chloro-4-nitroaniline | 8-Chloroquinoline |

| Convergence | High (builds complexity directly) | Linear (modifies existing core) |

| Regioselectivity | Unambiguous | Potential for isomeric byproducts (e.g., 5-nitro isomer) |

| Reaction Conditions | Harsh, energetic | Standard nitrating conditions |

| Key Advantage | Excellent positional control | Simpler reaction conditions |

Conclusion

For the synthesis of this compound, the most robust and strategically sound approach is the Skraup synthesis . Its primary advantage lies in the use of 2-Chloro-4-nitroaniline as a starting material, which unequivocally dictates the final substitution pattern of the product, eliminating concerns of isomeric impurities that could arise from alternative routes like the nitration of 8-chloroquinoline. While the Skraup reaction requires careful handling due to its energetic nature, its reliability and directness make it the superior choice for researchers requiring unambiguous access to this valuable chemical intermediate.

References

- IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Manske, R. H., & Kulka, M. (2004). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.

- PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.

- SlidePlayer. (n.d.). Preparation and Properties of Quinoline.

- Various Authors. (2020). Skraup/Doebner–von Miller quinoline synthesis. PubMed Central.

- Wikipedia. (2023). Skraup reaction.

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. iipseries.org [iipseries.org]

- 5. A16586.30 [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. 2-Chloro-4-nitroaniline, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Chloro-4-nitro aniline, 99% - 121-87-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

8-Chloro-6-nitroquinoline IUPAC name

An In-Depth Technical Guide to 8-Chloro-6-nitroquinoline: Nomenclature, Synthesis, and Application

Abstract

This compound is a substituted heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both an electrophilic nitro group and a versatile chloro substituent, establishes it as a pivotal intermediate for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive examination of this compound, beginning with a foundational deconstruction of its IUPAC nomenclature. We further explore logical synthetic pathways, principles of its spectroscopic characterization, its chemical reactivity, and its potential applications as a scaffold in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.

Introduction to the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a prominent structural motif in a vast number of natural products and synthetic compounds. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The inherent aromatic and electronic properties of the quinoline nucleus, combined with its capacity for substitution at multiple positions, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[2][3] this compound represents a strategically functionalized version of this scaffold, designed for subsequent chemical elaboration.

IUPAC Nomenclature and Structural Elucidation

The formal name of a chemical compound under the rules established by the International Union of Pure and Applied Chemistry (IUPAC) is designed to be unambiguous, providing a complete description of the molecule's structure. The name "this compound" is derived as follows:

-

Parent Heterocycle : The core structure is "quinoline," a bicyclic aromatic system.

-

Numbering (Locants) : The quinoline ring system is numbered systematically, starting from the nitrogen atom as position 1 and proceeding around the pyridine ring first, then continuing to the fusion carbons and around the benzene ring. The fusion carbons are not assigned numbers but are designated 4a and 8a.

-

Substituents : The molecule contains two substituents:

-

A chlorine atom (Cl), denoted by the prefix "chloro."

-

A nitro group (NO₂), denoted by the prefix "nitro."

-

-

Positional Assignment : The locants "8-" and "6-" specify the carbon atoms to which the substituents are attached. The chloro group is at position 8, and the nitro group is at position 6.

-

Assembly : The substituents are listed alphabetically ("chloro" before "nitro"), leading to the final IUPAC name: This compound .

Caption: Structure and IUPAC numbering of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121465-04-1 | [4][5] |

| Molecular Formula | C₉H₅ClN₂O₂ | [4][5][6] |

| Molecular Weight | 208.6 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis Pathway: Electrophilic Nitration of 8-Chloroquinoline

The most direct and logical laboratory-scale synthesis of this compound is the electrophilic aromatic substitution of 8-chloroquinoline. This reaction utilizes a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group onto the quinoline ring.

Causality Behind Experimental Choices:

-

Substrate Choice : Starting with 8-chloroquinoline ensures the chloro group is correctly positioned at C8.

-

Reaction Type : Electrophilic nitration is the standard method for installing a nitro group on an aromatic ring.

-

Reagent System : Concentrated sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Regioselectivity : The outcome of the reaction is governed by the directing effects of the existing substituents. The quinoline nitrogen deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic attack. The chloro group at C8 is an ortho-, para-director, but deactivating. Therefore, electrophilic substitution is strongly favored on the carbocyclic ring (positions 5, 6, 7). The chloro group at C8 sterically hinders attack at the ortho position (C7), and while some substitution may occur at the other ortho position (C5), the para position (C6) is often a significant site of reaction, leading to the desired 6-nitro product. It is crucial to note that a mixture of isomers (e.g., 8-chloro-5-nitroquinoline) is possible, necessitating careful purification.[8][9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Self-Validation Note: This protocol's success is validated by characterization of the final product (e.g., via NMR, melting point) to confirm its identity and purity, ensuring it matches the target compound and is free from significant isomeric impurities.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 8-chloroquinoline (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

-

Acid Addition : Slowly add concentrated sulfuric acid (3.0 eq) to the 8-chloroquinoline with vigorous stirring, ensuring the internal temperature remains below 10 °C.

-

Nitrating Mixture Preparation : In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration : Add the prepared nitrating mixture dropwise to the solution of 8-chloroquinoline in sulfuric acid via the dropping funnel. The reaction temperature must be carefully maintained between 0-5 °C throughout the addition.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Neutralization and Extraction : Carefully neutralize the resulting acidic slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product may precipitate. Extract the entire mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volume).

-

Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of the final product.